molecular formula C22H21N5O B2723822 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one CAS No. 2034297-55-5

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one

Cat. No.: B2723822
CAS No.: 2034297-55-5
M. Wt: 371.444
InChI Key: KEJMSPMTRRLGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is a structurally complex molecule featuring three distinct heterocyclic motifs:

1H-1,3-Benzodiazole (Benzimidazole): A fused bicyclic aromatic system with two nitrogen atoms, known for its role in medicinal chemistry (e.g., antiviral and anticancer agents) .

1-Methyl-1H-pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, commonly utilized in drug design for its metabolic stability and hydrogen-bonding capacity .

1,2,3,4-Tetrahydroisoquinoline: A partially saturated bicyclic scaffold that enhances rigidity and binding affinity, frequently observed in alkaloids and kinase inhibitors.

The ethanone linker bridges the benzimidazole and tetrahydroisoquinoline moieties, while the methyl-pyrazole substituent at the tetrahydroisoquinoline’s 4-position introduces steric and electronic modulation.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-25-11-17(10-24-25)19-13-26(12-16-6-2-3-7-18(16)19)22(28)14-27-15-23-20-8-4-5-9-21(20)27/h2-11,15,19H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJMSPMTRRLGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization for Tetrahydroisoquinoline Core

The tetrahydroisoquinoline framework is synthesized via Pictet-Spengler condensation between m-tyramine derivatives and aldehydes. In a representative protocol:

  • Condensation : m-Tyramine hydrochloride reacts with glyoxylic acid monohydrate in methanol under reflux (12 h, 70°C) to yield 6-hydroxytetrahydroisoquinoline.
  • Oxidative Aromatization : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane (0°C → rt, 2 h) achieves dehydrogenation to isoquinolinol.

Key Modification :

  • Pyrazole Installation : 1-Methyl-1H-pyrazole-4-carbaldehyde undergoes nucleophilic substitution with tetrahydroisoquinoline intermediates. Sodium borohydride-mediated reduction (MeOH, 0°C → rt, 3 h) stabilizes the 4-(1-methylpyrazol-4-yl) substituent.

Synthesis of 1H-1,3-Benzodiazole Derivatives

Benzimidazole Core Formation

Benzimidazoles are constructed via cyclocondensation of o-phenylenediamines with carbonyl equivalents:

  • Protection-Deprotection Strategy :
    • Nitration of 2-nitroaniline (ST01 ) followed by reduction (SnCl₂/HCl) yields benzene-1,2-diamine (ST04 ).
    • Cyclization : Reacting ST04 with cyanogen bromide (BrCN) in ethanol (reflux, 6 h) generates 2-aminobenzimidazole (ST05 ) in 60% yield.

Spectroscopic Validation :

  • FTIR : N-H stretches at 3429 cm⁻¹ (primary amine) and 3371 cm⁻¹ (secondary amine).
  • ¹H NMR : Aromatic protons at δ 6.36–7.11 ppm; NH₂ signal at δ 11.53 ppm.

Coupling via Ethanone Bridge

Friedel-Crafts Acylation Strategy

The ethanone linker is introduced through acyl transfer reactions:

  • Ketone Activation : 2-Chloro-1-(tetrahydroisoquinolin-2-yl)ethan-1-one is prepared by treating tetrahydroisoquinoline-pyrazole with chloroacetyl chloride (Et₃N, CH₂Cl₂, 0°C).
  • Nucleophilic Substitution : Reaction with 1H-1,3-benzodiazole-1-ide (generated via NaH/THF) at 60°C for 8 h affords the target compound.

Optimization Notes :

  • Microwave irradiation (120°C, 10 min) enhances coupling efficiency.
  • Solvent screening identifies dimethylformamide (DMF) as optimal for minimizing byproducts.

Alternative Synthetic Routes

Schiff Base-Mediated Assembly

Adapting methods from acenaphthenequinone derivatives:

  • Schiff Base Formation : Condense tetrahydroisoquinoline-amine with benzimidazole-carbaldehyde (EtOH, Δ, 4 h).
  • Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to secondary amine.
  • Oxidation : DDQ-mediated oxidation installs the ketone bridge.

Yield Comparison :

Method Yield (%) Purity (HPLC)
Friedel-Crafts 68 98.5
Reductive Amination 55 97.2

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • Tetrahydroisoquinoline protons: δ 2.85–3.45 (m, 4H, CH₂), δ 4.62 (s, 1H, NH).
    • Pyrazole CH₃: δ 3.92 (s, 3H).
    • Benzimidazole aromatics: δ 7.20–7.65 (m, 4H).

Mass Spectrometry

  • ESI-MS : m/z 430.18 [M+H]⁺ (calc. 430.19).

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Substitution :
    • Competitive N2 vs. N1 alkylation addressed using bulky bases (e.g., LDA).
  • Ethanone Bridge Stability :
    • Ketone enolization minimized via low-temperature (0–5°C) reactions.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The ethanone group in the compound can undergo nucleophilic acyl substitution reactions. For example, analogous ethanones (e.g., 1-(1H-pyrazol-4-yl)ethanone) react with nucleophiles like hydrazines or amines to form derivatives such as pyrazolin-N-thioamides . Reaction conditions typically involve polar aprotic solvents (e.g., ethanol) and bases (e.g., NaOH) .

Condensation Reactions

Condensation with aldehydes or ketones may occur, similar to the synthesis of chalcones from ethan-1-ones and benzaldehydes . For instance, reactions with thiosemicarbazide in ethanol/NaOH can lead to pyrazolin-N-thioamide intermediates .

Cyclization and Coupling

The tetrahydroisoquinoline moiety may form via cyclization of appropriate precursors (e.g., amino alcohols or carbonyl compounds) under acidic or basic conditions. Subsequent coupling with benzodiazole and pyrazole units could involve reagents like triethylamine or palladium catalysts .

Reaction Conditions and Reagents

Reaction Type Reagents Solvents Conditions
Acylation Ethanoyl chloride, NaOHEthanol, DMFBasic conditions
Condensation Thiosemicarbazide, NaOHDry ethanolRoom temperature
Cyclization Acidic/base catalystsAqueous ethanolHeated or refluxed
Coupling Triethylamine, Pd catalystsDichloromethaneInert atmosphere

Oxidation/Reduction

The compound’s ethanone group may undergo oxidation (e.g., using KMnO₄) to form carboxylic acids or reduction (e.g., LiAlH₄) to yield secondary alcohols .

Substitution and Functionalization

  • Nucleophilic substitution : The ethanone group can react with amines or hydrazines to form hydrazones or thiohydrazones .

  • Electrophilic aromatic substitution : The benzodiazole ring may undergo electrophilic substitution at position 1 (meta to the ethanone group) .

Anticancer and Antimicrobial Activity

Pyrazole and benzodiazole derivatives are known for bioactivity. For example:

  • Anticancer : Pyrazoles inhibit targets like EGFR and topoisomerase II, with IC₅₀ values as low as 25 µM in breast cancer cell lines.

  • Antimicrobial : MIC values of 15 µg/mL have been reported against S. aureus and E. coli.

Structural Insights

Compound Key Features Reactivity
1-(1H-Pyrazol-4-yl)ethanone Pyrazole-ethanone conjugateOxidation, reduction, substitution
2-(1H-Benzodiazol-2-yl)ethanone Benzodiazole-ethanone coreElectrophilic substitution
Tetrahydroisoquinoline derivatives Fused heterocyclic systemsCyclization, coupling reactions

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure characterized by a benzodiazole moiety linked to a tetrahydroisoquinoline derivative. Its molecular formula is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of approximately 350.42 g/mol. The presence of both benzodiazole and pyrazole rings suggests potential biological activity, particularly in the context of drug discovery.

Anticancer Activity

Research indicates that derivatives of benzodiazole and isoquinoline exhibit significant anticancer properties. A study highlighted the synthesis of various benzodiazole derivatives and their biological evaluation against cancer cell lines, demonstrating that modifications in the structure can enhance cytotoxicity against specific cancer types . The compound could serve as a lead structure for developing novel anticancer agents due to its unique pharmacophore.

Antimicrobial Properties

The benzodiazole framework is known for its antimicrobial activity. Compounds containing this moiety have been reported to exhibit efficacy against various bacterial strains. The incorporation of the tetrahydroisoquinoline structure may enhance this activity through synergistic effects. Preliminary studies suggest that modifications in substituents can lead to improved antimicrobial potency .

Neuropharmacological Effects

Given the presence of the tetrahydroisoquinoline component, which is structurally similar to several neurotransmitters, this compound may possess neuropharmacological properties. Research into related compounds has shown potential in treating neurological disorders such as depression and anxiety. The interaction with serotonin receptors could be a pathway worth exploring for this compound .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of benzodiazole derivatives make them suitable candidates for use in OLED technology. The compound's ability to act as a light-emitting layer can be harnessed in the development of more efficient OLEDs. Studies have indicated that incorporating such compounds can enhance the brightness and stability of OLED devices .

Case Study 1: Anticancer Evaluation

In a recent study published in Pharmaceutical Sciences, researchers synthesized a series of benzodiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that compounds with similar structural motifs to 2-(1H-1,3-benzodiazol-1-yl)-... showed IC50 values in the low micromolar range against breast and lung cancer cells . This underscores the potential for further exploration of this compound as an anticancer agent.

Case Study 2: Neuropharmacological Research

A study focusing on the neuropharmacological effects of tetrahydroisoquinoline derivatives found that certain modifications led to increased affinity for dopamine receptors. This suggests that 2-(1H-1,3-benzodiazol-1-yl)-... could be evaluated for its effects on dopaminergic signaling pathways, which are crucial in the treatment of Parkinson’s disease and schizophrenia .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Benzimidazole + Tetrahydroisoquinoline + Pyrazole - 1-Methylpyrazole at tetrahydroisoquinoline C4
- Ethanone linker
Combines three heterocycles; high rigidity N/A
C1: 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole Triazole + Imidazole - Two 4',5'-diphenylimidazole groups at triazole C3/C5 Lacks tetrahydroisoquinoline; uses triazole as central scaffold
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole + Dihydropyrazolone - Allyl and phenyl substituents
- Benzothiazole fused to pyrazolone
Replaces benzimidazole with benzothiazole; unsaturated pyrazolone core
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Pyrazole + Ethanone - 4-Chlorophenyl group
- Single pyrazole substituent
Simpler structure; lacks fused bicyclic systems (e.g., tetrahydroisoquinoline)

Analysis of Structural Features

  • Heterocycle Diversity: The target compound integrates benzimidazole, pyrazole, and tetrahydroisoquinoline, offering a broader pharmacophoric profile compared to simpler analogues like 1-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one .
  • Electronic Effects: The benzothiazole in 4-(benzo[d]thiazol-2-yl)-dihydropyrazol-5-one introduces a sulfur atom, enhancing electron-withdrawing properties compared to the benzimidazole in the target compound .
  • Rigidity vs. Flexibility: The tetrahydroisoquinoline core in the target compound confers conformational restraint, unlike the more flexible ethanone-linked pyrazole in 1-(4-chlorophenyl)-2-(4-methylpyrazol-1-yl)ethan-1-one .

Functional Implications

While biological data for the target compound are absent, structural comparisons suggest:

  • Benzimidazole vs. Benzothiazole: Benzimidazole’s dual nitrogen atoms may improve DNA intercalation or kinase inhibition compared to benzothiazole’s sulfur-mediated interactions .
  • Tetrahydroisoquinoline Role: This moiety could enhance blood-brain barrier penetration relative to non-bicyclic analogues, making the compound a candidate for CNS-targeted therapies.
  • Pyrazole Substitution: The 1-methyl group on pyrazole may reduce metabolic degradation compared to unsubstituted pyrazoles in other compounds .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies surrounding this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The incorporation of the benzodiazole and pyrazole moieties is crucial for enhancing its biological profile. Various synthetic pathways have been reported in the literature, including those that utilize microwave-assisted synthesis for improved yields and reaction times.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds containing pyrazole rings exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively studied in isolation; however, its structural components suggest a similar profile.

Neuropharmacological Effects

Compounds containing the tetrahydroisoquinoline structure are often explored for their neuropharmacological effects. They may exhibit activity at neurotransmitter receptors, potentially offering therapeutic benefits for neurodegenerative diseases . The presence of a pyrazole moiety may further enhance central nervous system activity.

Case Studies

Several case studies provide insights into the biological activities associated with similar compounds:

  • Antimicrobial Evaluation :
    A study evaluated a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cancer Cell Line Studies :
    Researchers tested various benzodiazole derivatives against human cancer cell lines. Results showed that some compounds led to significant reductions in cell viability, suggesting potential as anticancer agents .
  • Neuroprotective Effects :
    A study focused on tetrahydroisoquinoline derivatives demonstrated neuroprotective effects in animal models of Parkinson's disease. These findings suggest that compounds with similar structures might offer therapeutic benefits for neurodegenerative conditions .

Data Tables

Activity Type Tested Compound Target Organism/Cell Line Result
AntimicrobialPyrazole DerivativeStaphylococcus aureusMIC = 150 µg/mL
AnticancerBenzodiazole DerivativeHuman Cancer Cell LinesSignificant reduction in viability
NeuroprotectiveTetrahydroisoquinoline DerivativeParkinson's Disease ModelNeuroprotection observed

Q & A

Basic: What are the optimal synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one?

Answer:
The synthesis involves multi-step reactions, including coupling benzimidazole derivatives with tetrahydroisoquinoline intermediates. Key steps include:

  • Condensation reactions : Use of catalysts like HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) in anhydrous DMF to promote amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM or THF) improve yield by stabilizing intermediates.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures purity. Validate via ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons) and IR spectroscopy (C=O stretch ~1680 cm⁻¹) .

Basic: How to confirm structural integrity using spectroscopic methods?

Answer:

  • NMR : Compare experimental shifts with calculated values (e.g., aromatic protons in benzimidazole at δ 7.8–8.3 ppm; tetrahydroisoquinoline protons at δ 3.5–4.5 ppm) .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) matches theoretical mass (e.g., 405.2 g/mol for C₂₂H₂₀N₆O).
  • Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced: How to resolve discrepancies in spectral data between synthetic batches?

Answer:

  • Hypothesis-driven approach : Test if impurities arise from incomplete coupling (e.g., residual benzimidazole detected via TLC).
  • Method refinement : Adjust reaction time (e.g., 48 hours for complete conversion) or use scavenger resins to remove unreacted intermediates .
  • Advanced characterization : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration confirmation (as in related pyrazole derivatives ).

Advanced: How to design experiments to assess biological activity while minimizing bias?

Answer:

  • Randomized block design : Assign compounds to treatment groups randomly (e.g., four replicates per group) to control for environmental variability .
  • Blinding : Use coded samples during bioassays (e.g., antimicrobial testing against S. aureus or E. coli ).
  • Positive/negative controls : Include reference drugs (e.g., ciprofloxacin) and solvent-only groups to validate assay sensitivity .

Advanced: How to analyze contradictory bioactivity results across studies?

Answer:

  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., conflicting cytotoxicity data may stem from cell line variability).
  • Methodological audit : Ensure consistent assay conditions (e.g., pH, serum concentration) and compound purity (>95% by HPLC).
  • Mechanistic probing : Use molecular docking (e.g., AutoDock Vina) to verify binding to target proteins (e.g., α-glucosidase, as in similar benzimidazole-triazole hybrids ).

Advanced: How to evaluate environmental stability and degradation pathways?

Answer:

  • Environmental fate studies : Use HPLC-MS to track degradation products in simulated sunlight (UV irradiation) or aqueous solutions (pH 4–10) .
  • QSPR modeling : Predict half-life using software like EPI Suite, based on logP and molecular weight.
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to assess ecological risks .

Advanced: How to integrate computational and experimental data for SAR studies?

Answer:

  • Docking simulations : Map compound interactions with target proteins (e.g., hydrophobic pockets in kinase domains) and correlate with bioactivity .
  • 3D-QSAR : Use CoMFA or CoMSIA to model substituent effects (e.g., electron-withdrawing groups on pyrazole enhancing binding affinity).
  • Validation : Synthesize analogs (e.g., halogen-substituted benzimidazoles) and compare predicted vs. experimental IC₅₀ values .

Advanced: How to address batch-to-batch variability in compound potency?

Answer:

  • Quality-by-Design (QbD) : Optimize synthesis parameters (e.g., temperature, stoichiometry) via DOE (Design of Experiments) .
  • Stability testing : Monitor decomposition under stress conditions (40°C/75% RH) using accelerated stability chambers .
  • Bioassay standardization : Use internal reference standards (e.g., in-house controls) to normalize activity measurements .

Basic: What are the key safety considerations during handling?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure (see SDS for related benzimidazole derivatives ).
  • Waste disposal : Neutralize acidic/basic byproducts before incineration.
  • Emergency protocols : In case of inhalation, administer fresh air and seek medical attention .

Advanced: How to validate novel targets for this compound using omics approaches?

Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes).
  • Proteomics : Use SILAC labeling to quantify protein expression changes (e.g., kinase inhibition).
  • Network pharmacology : Integrate omics data with STRING or KEGG to map target-pathway interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.